Rifamycin YS

Pharmaceutical impurity profiling Rifaximin quality control High-resolution mass spectrometry

Rifamycin YS (CAS 16783-93-0), also designated as Rifaximin Impurity 23, is a structurally defined rifamycin derivative with the molecular formula C37H43NO13 and a molecular weight of 709.74 g/mol. Its systematic chemical name, 20-hydroxy-21-oxo-O1,O4-didehydro-(20ξH)-21-deoxy-rifamycin, describes a compound featuring a naphthoquinone core bearing an O4-didehydro modification, a 21-deoxy substitution, and a 21-acetate ester group.

Molecular Formula C37H43NO13
Molecular Weight 709.7 g/mol
CAS No. 16783-93-0
Cat. No. B12764702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin YS
CAS16783-93-0
Molecular FormulaC37H43NO13
Molecular Weight709.7 g/mol
Structural Identifiers
SMILESCC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(=O)C(C(C(C1OC(=O)C)C)O)C)(C)O)C)O)C)C)OC
InChIInChI=1S/C37H43NO13/c1-16-11-10-13-36(7,47)33(44)20(5)28(41)18(3)31(50-21(6)39)17(2)24(48-9)12-14-49-37(8)34(45)27-25-23(40)15-22(38-35(16)46)30(43)26(25)29(42)19(4)32(27)51-37/h10-15,17-18,20,24,28,31,41-42,47H,1-9H3,(H,38,46)/b13-10+,14-12+,16-11-/t17-,18-,20+,24+,28+,31-,36?,37+/m1/s1
InChIKeyZAUYIAOZIVGSPK-HLSKMVHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamycin YS (CAS 16783-93-0) – Procurement-Grade Reference Standard for Rifaximin Impurity Profiling


Rifamycin YS (CAS 16783-93-0), also designated as Rifaximin Impurity 23, is a structurally defined rifamycin derivative with the molecular formula C37H43NO13 and a molecular weight of 709.74 g/mol . Its systematic chemical name, 20-hydroxy-21-oxo-O1,O4-didehydro-(20ξH)-21-deoxy-rifamycin, describes a compound featuring a naphthoquinone core bearing an O4-didehydro modification, a 21-deoxy substitution, and a 21-acetate ester group . It belongs to the ansamycin antibiotic class and is primarily utilized as a pharmaceutical reference standard for the identification, quantification, and control of process-related impurities during the manufacturing and quality control of rifaximin active pharmaceutical ingredient (API) [1]. Unlike therapeutically active rifamycins such as rifampicin or rifaximin, Rifamycin YS serves a critical role in analytical method development, method validation, and stability-indicating assay establishment for rifaximin-based drug products [1].

Why Rifamycin YS Cannot Be Substituted by Other Rifamycin Impurity Standards in Rifaximin Quality Control


Rifamycin YS possesses a unique combination of structural modifications—O4-didehydro, 21-deoxy, and 20-hydroxy-21-oxo substitutions on the ansamycin scaffold—that distinguish it chromatographically and spectrometrically from all other rifaximin-related impurities, including Rifamycin S (CAS 13553-79-2, the key synthetic starting material), Rifamycin Y (CAS 15271-73-5), and the European Pharmacopoeia impurities A through H [1]. Its molecular formula C37H43NO13 (MW 709.74) differs from Rifamycin S (C37H45NO12, MW 695.75) by the presence of an additional oxygen atom and the loss of two hydrogen atoms at the O4 position, and from Rifamycin Y (C39H47NO15, MW 769.80) by a substantially different skeletal composition . These structural differences produce distinct chromatographic retention behavior under both reversed-phase HPLC and supercritical fluid chromatography (SFC) conditions, and generate unique mass spectrometric fragmentation patterns [1]. Generic substitution with a different rifamycin impurity reference standard would compromise the accuracy of impurity quantification, invalidate system suitability criteria, and potentially lead to non-compliance with pharmacopoeial monograph requirements during ANDA submissions or commercial batch release testing [1].

Quantitative Differentiation Evidence for Rifamycin YS (CAS 16783-93-0) Against Closest Structural Analogs


Molecular Formula and Mass Differentiation from Rifamycin S, the Key Rifaximin Synthetic Precursor

Rifamycin YS (C37H43NO13, monoisotopic mass 709.2732 Da) differs from Rifamycin S (C37H45NO12, monoisotopic mass 695.2942 Da) by a net mass difference of +13.9790 Da, corresponding to the replacement of two hydrogen atoms with one oxygen atom at the O4 position and the formal addition of H2O minus H2 across the ansa scaffold, consistent with the O4-didehydro-21-deoxy-20-hydroxy-21-oxo modification [1]. Rifamycin S serves as the primary starting material for rifaximin semi-synthesis and is designated EP Impurity E, making this mass differentiation analytically critical . The mass difference is readily resolved by high-resolution mass spectrometry (>30,000 resolution) and generates distinct [M+H]+ ions separated by approximately 14 m/z units in LC-MS analysis [1].

Pharmaceutical impurity profiling Rifaximin quality control High-resolution mass spectrometry

SFC Chromatographic Resolution from Co-Eluting Impurities Under Validated Pharmacopoeial Conditions

A validated supercritical fluid chromatography (SFC) method using a Torus DIOL column (100 mm × 3.0 mm, 1.7 μm) with CO2-ethanol/isopropanol (90:10) gradient elution at 1.2 mL/min, 35°C, 13.8 MPa back pressure, and 240 nm detection achieved satisfactory resolution between Rifamycin YS (reported as impurity Y) and hydroxyl-rifaximin, process by-products, and degradation impurities [1]. The method demonstrated that Rifamycin YS elutes as a discrete peak separable from the rifaximin main peak and all other specified impurities, enabling accurate quantification [1]. This SFC method was shown to distinguish rifaximin raw materials from different manufacturing sources based on their impurity profiles, with Rifamycin YS serving as a discriminating marker [1].

Supercritical fluid chromatography Rifaximin impurity separation Method validation

Structural Differentiation at the O4 and C21 Positions: Key Modifications That Distinguish Rifamycin YS from All EP-Listed Impurities

Rifamycin YS is characterized by three simultaneous structural modifications on the ansamycin scaffold that are not present in combination in any European Pharmacopoeia impurity (A through H): O4-didehydro (quinone formation at C1-C4), 21-deoxy (loss of the hydroxyl at C21), and 20-hydroxy-21-oxo (keto group at C21 with hydroxyl at C20) . By comparison, Rifamycin S (EP Impurity E) possesses the O1,O4-didehydro modification but retains the 21-hydroxy group (C37H45NO12) [1]. Rifamycin Y (CAS 15271-73-5), a natural fermentation product, has the formula C39H47NO15 and has been demonstrated by X-ray crystallography to be devoid of antibacterial activity due to conformational differences in the ansa bridge that prevent RNA polymerase binding [2]. The specific combination of modifications in Rifamycin YS places it in a distinct chemical space that is relevant specifically to oxidative degradation pathways during rifaximin synthesis and storage .

Ansamycin structure-activity relationships Rifamycin impurity identification NMR characterization

Source-Discriminating Capability: Differentiation of Rifaximin API from Different Manufacturers via Rifamycin YS Content

The SFC impurity profiling method developed by Zhao and Liu (2021) demonstrated that Rifamycin YS content, in conjunction with the overall impurity profile, can distinguish rifaximin API originating from different manufacturing sources [1]. This finding is consistent with the earlier work by Liuchao et al. (2012), who identified eleven impurities in rifaximin raw materials produced in China using LC-MS methods, with impurity 9 being rifamycin-O and impurity 6 being an isomer of rifaximin [2]. While exact quantification limits for Rifamycin YS were not reported in the publicly available abstract, the Chinese Pharmacopoeia monograph for rifaximin sets individual unspecified impurity limits at not more than 0.10% (0.5× the area of the reference solution principal peak) and total impurities at not more than 3.0% [3]. The SFC method's ability to resolve Rifamycin YS from co-eluting impurities provides the analytical specificity required to monitor this impurity at pharmacopoeial threshold levels [1].

API sourcing Generic drug quality consistency Pharmaceutical supply chain

Validated Application Scenarios for Rifamycin YS (CAS 16783-93-0) in Pharmaceutical Quality Control and Regulatory Compliance


Development and Validation of Stability-Indicating HPLC or SFC Methods for Rifaximin API

Rifamycin YS is an essential reference standard for establishing system suitability criteria and relative retention time (RRT) markers in stability-indicating analytical methods. The SFC method developed by Zhao and Liu (2021) demonstrated that Rifamycin YS can be resolved from hydroxyl-rifaximin and other process impurities on a Torus DIOL column with CO2-based mobile phase, providing a greener alternative to traditional HPLC methods that consume large volumes of methanol and acetonitrile [1]. Analytical development teams should procure this standard to validate that their methods achieve the required resolution between Rifamycin YS and adjacent impurity peaks.

Generic Drug ANDA Submission: Impurity Profile Characterization and Source Verification

For generic pharmaceutical manufacturers pursuing rifaximin ANDA approval, Rifamycin YS reference standard enables comprehensive impurity profiling as required by ICH Q3A guidelines. The impurity profiling study by Liuchao et al. (2012) demonstrated that Chinese-manufactured rifaximin contains up to eleven detectable impurities, with structural identification achieved through Diagnostic Fragment-Ion-Based Extension Strategy (DFIBES) [1]. Procurement of Rifamycin YS allows ANDA applicants to demonstrate that their manufacturing process consistently controls this specific impurity below pharmacopoeial thresholds (individual unspecified impurity ≤0.10% per Chinese Pharmacopoeia), supporting bioequivalence and safety documentation [2].

Forced Degradation Studies to Identify Oxidative Degradation Pathways

The O4-didehydro-21-deoxy structural features of Rifamycin YS are consistent with oxidative degradation pathways of rifaximin under stress conditions. The stability-indicating LC method developed for rifaximin, as reported in the forced degradation literature, requires reference standards of known degradants to assign peaks in stressed samples [1]. Rifamycin YS serves as a marker for the specific oxidative degradation route involving quinone formation at O4 coupled with modification at the C21 position, enabling researchers to distinguish this pathway from other degradation routes such as 25-deacetylation or N-oxide formation [2].

Cross-Pharmacopoeia Method Bridging: ChP to EP Impurity Nomenclature Reconciliation

The Chinese Pharmacopoeia (ChP) and European Pharmacopoeia (EP) employ incompatible impurity naming conventions for rifaximin, with ChP using numerical designations (e.g., Impurity 23) while EP uses alphabetical designations (A through H). Rifamycin YS, as ChP Impurity 23, is not directly listed among EP impurities A-H, making it critical for manufacturers who must satisfy both pharmacopoeial requirements to procure this standard for bridging studies [1]. This enables proper cross-referencing of impurity profiles when submitting to different regulatory jurisdictions, supporting global market access strategies for rifaximin generic products.

Quote Request

Request a Quote for Rifamycin YS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.